![molecular formula C19H23N5O4 B2782570 3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847244-28-4](/img/structure/B2782570.png)
3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis Using PFL Enzyme
Another intriguing application involves the kinetic resolution of the compound using an enzyme called PFL. At 30°C, enzyme activity of 400 units and substrate concentration of 10 mM resulted in high enantioselectivity and conversion. The 3D structure of PFL was built using homology modeling .
Influence of the 2-Methoxyphenyl Group on Radical Behavior
The nearly orthogonal 2-methoxyphenyl group in the compound disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Antioxidant Properties of DDMP Derivatives
The compound’s derivatives were evaluated for their antioxidant abilities. Scavenging assays showed promising results, especially when protecting groups were introduced to the free hydroxyl groups of the compound .
properties
IUPAC Name |
3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-21-16-15(17(25)24(19(21)26)10-11-27-2)23-9-5-8-22(18(23)20-16)13-6-4-7-14(12-13)28-3/h4,6-7,12H,5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVVCSJDOKAHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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